3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a 1,2,4-oxadiazole ring and a dihydropyridazinone ring, each substituted with chlorophenyl and fluorophenyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate carboxylic acid derivative.
Formation of the dihydropyridazinone ring: This involves the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound.
Coupling of the two rings: The final step involves coupling the 1,2,4-oxadiazole ring with the dihydropyridazinone ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridazinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or other structural modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the dihydropyridazinone ring.
Reduction: Reduced or ring-opened derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives with different functional groups on the phenyl rings.
Scientific Research Applications
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Biological Research: It is used in studies investigating the mechanisms of action of heterocyclic compounds and their interactions with biological targets.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and dihydropyridazinone rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1,4-dihydropyridazin-4-one
- 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one
- 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one
Uniqueness: The unique combination of the oxadiazole and dihydropyridazinone rings, along with the specific substitution pattern of chlorophenyl and fluorophenyl groups, gives 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN4O2/c19-12-4-1-3-11(9-12)17-21-18(26-23-17)16-15(25)7-8-24(22-16)14-6-2-5-13(20)10-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFGQXVGDKEPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.